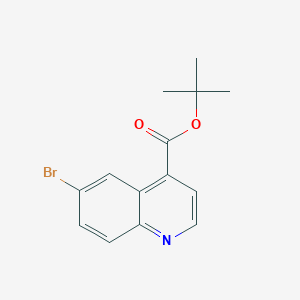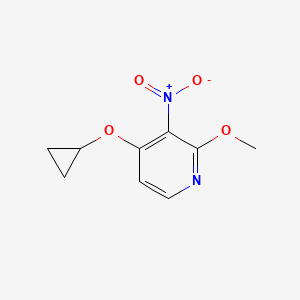
4-Cyclopropoxy-2-methoxy-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropoxy-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C9H10N2O4 It belongs to the class of nitropyridines, which are pyridine derivatives substituted with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methoxy-3-nitropyridine typically involves the nitration of a pyridine derivative. One common method is the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form the nitropyridine N-oxide, followed by a reduction step to yield the desired nitropyridine . The reaction conditions often require careful control of temperature and reagent concentrations to avoid side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow synthesis techniques. This approach minimizes the accumulation of potentially explosive intermediates and allows for safer scale-up of the nitration process . Continuous extraction and microreaction technology can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Cyclopropoxy-2-methoxy-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-Cyclopropoxy-2-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
4-Cyclopropoxy-2-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound may have potential as a precursor for the development of pharmaceuticals, particularly in the treatment of diseases where nitropyridine derivatives are effective.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Cyclopropoxy-2-methoxy-3-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of the target molecule. Additionally, the compound’s structure allows it to fit into specific binding sites, modulating the function of the target pathway .
相似化合物的比较
4-Cyclopropoxy-2-methoxy-3-nitropyridine can be compared with other nitropyridine derivatives:
4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
3-Methoxy-2-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and suitability for various applications.
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
4-cyclopropyloxy-2-methoxy-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-9-8(11(12)13)7(4-5-10-9)15-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI 键 |
CFJJAKRJQDRVNG-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
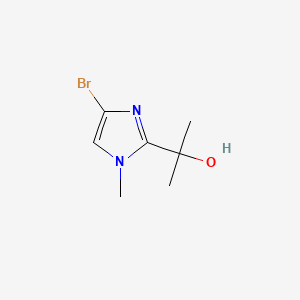
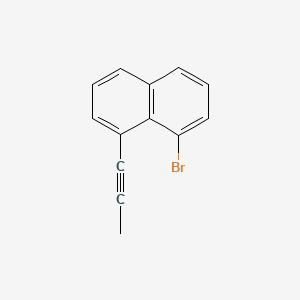
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)
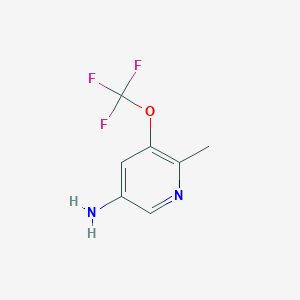
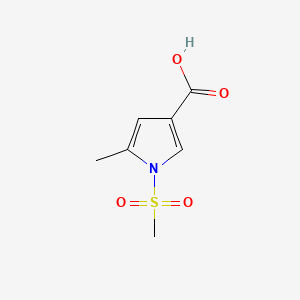
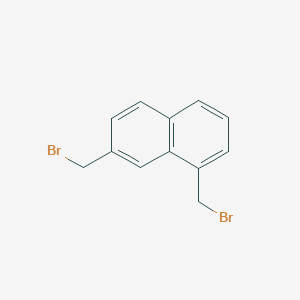
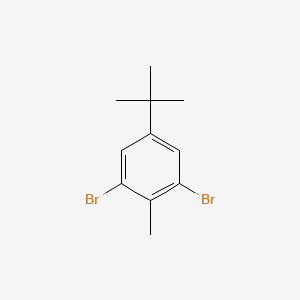
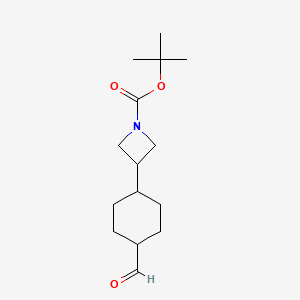
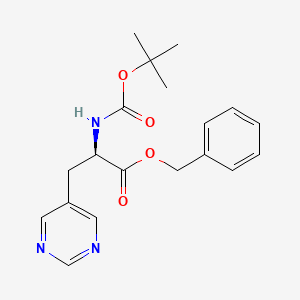
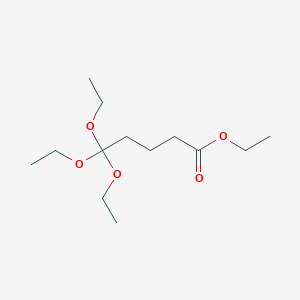
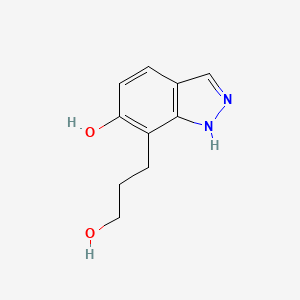
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
